
Chrysophanol 8-O-glucoside
概要
作用機序
プルマチンは、主に特定の酵素の阻害を通じてその効果を発揮します。 これは、IC50値が18.34 µMでタンパク質チロシンホスファターゼ1B(PTP1B)を阻害し、50 µg/mlの濃度で酵母とラットの腸α-グルコシダーゼを阻害します . さらに、プルマチンはL6筋管細胞におけるインスリン誘導性グルコース輸送を増加させ、グルコース代謝におけるその潜在的な役割を示唆しています .
類似の化合物との比較
類似の化合物
クリソファノール: 同様の生物活性を持つアントラキノン誘導体。
エモジン: 抗炎症および抗癌特性を持つ別のアントラキノン配糖体。
アロエエモジン: 緩下作用および抗癌効果で知られています。
プルマチンの独自性
プルマチンは、その特定の配糖体結合と、他のアントラキノン誘導体とは異なる中程度のエラスターゼ阻害活性のためにユニークです。
生化学分析
Biochemical Properties
Chrysophanol 8-O-glucoside plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit autophagy in hepatic stellate cells . It also has the potential to protect against hepatic fibrosis through STAT3 signaling .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to ameliorate lipopolysaccharide (LPS)/D-GalN-induced liver injury .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit the expression of p-IκB and p-p65 as well as the expression of TNF-α and IL-1β stimulated by LPS in RAW 264.7 cells .
準備方法
合成経路と反応条件
プルマチンは、メタノールを溶媒として、スイバの根から抽出できます。乾燥した根を粗粉砕し、ソックスレー抽出器を使用してメタノールで抽出し、約40℃で減圧下でロータリーエバポレーターを使用して溶媒を留去し、粗メタノール抽出物を得ます .
工業的生産方法
プルマチンの特定の工業的生産方法は、広く文書化されていませんが、スイバなどの天然資源からの抽出プロセスが主要な方法です。高度なクロマトグラフィー技術を使用することにより、粗抽出物からのプルマチンの純度と単離が保証されます。
化学反応の分析
反応の種類
プルマチンは、以下を含むさまざまな化学反応を起こします。
酸化: プルマチンは、酸化されてさまざまな誘導体となる可能性があります。
還元: 特定の条件下で還元されて、アントラキノン誘導体の還元形を生成します。
置換: プルマチンは、官能基が他の基に置換される置換反応に関与できます。
一般的な試薬と条件
酸化剤: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムは、典型的な還元剤です。
置換試薬: さまざまなハロゲンや求核剤を、置換反応に使用できます。
生成される主な生成物
これらの反応から生成される主な生成物には、プルマチンのさまざまな酸化された、還元された、および置換された誘導体が含まれ、これらは異なる生物活性と特性を持つ可能性があります。
科学研究アプリケーション
プルマチンは、以下を含む多様な科学研究アプリケーションを持っています。
化学: アントラキノン配糖体の研究における基準化合物として使用されます。
生物学: エラスターゼ阻害活性と潜在的な抗炎症特性について調査されています.
医学: 潜在的な抗糖尿病特性と、タンパク質チロシンホスファターゼ1B(PTP1B)およびα-グルコシダーゼを阻害する能力について研究されています.
産業: 生物活性のために、パーソナルケア製品の開発に使用されています。
科学的研究の応用
Pulmatin has diverse scientific research applications, including:
Chemistry: Used as a reference compound in the study of anthraquinone glycosides.
Biology: Investigated for its elastase inhibition activity and potential anti-inflammatory properties.
Industry: Utilized in the development of personal care products due to its bioactive properties.
類似化合物との比較
Similar Compounds
Chrysophanol: An anthraquinone derivative with similar biological activities.
Emodin: Another anthraquinone glycoside with anti-inflammatory and anti-cancer properties.
Aloe-emodin: Known for its laxative and anti-cancer effects.
Uniqueness of Pulmatin
Pulmatin is unique due to its specific glycosidic linkage and its moderate elastase inhibition activity, which distinguishes it from other anthraquinone derivatives.
特性
IUPAC Name |
1-hydroxy-3-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O9/c1-8-5-10-14(11(23)6-8)18(26)15-9(16(10)24)3-2-4-12(15)29-21-20(28)19(27)17(25)13(7-22)30-21/h2-6,13,17,19-23,25,27-28H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMOMSNMMDMSRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3OC4C(C(C(C(O4)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chrysophanein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039098 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13241-28-6 | |
| Record name | Chrysophanein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039098 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
248 - 249 °C | |
| Record name | Chrysophanein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039098 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


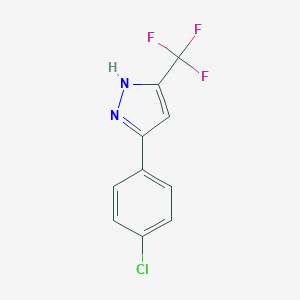
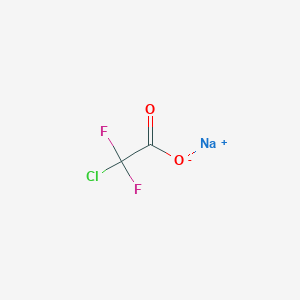
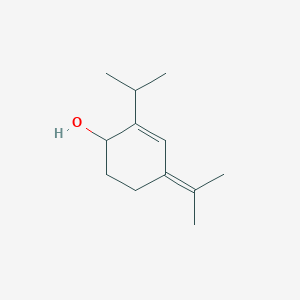
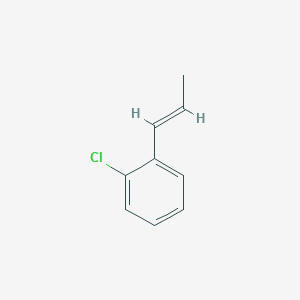
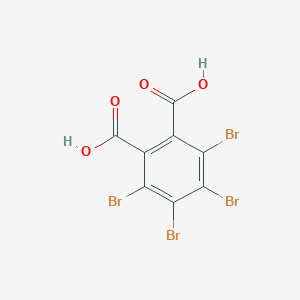
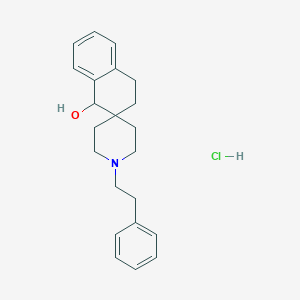

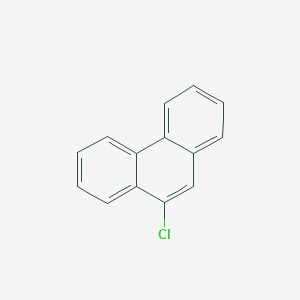
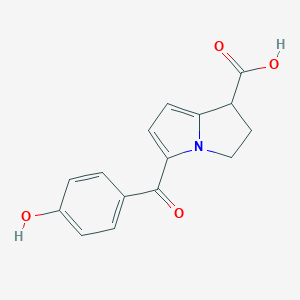

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[[(3aR,4R,5R,6S,6aS)-2-(dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl]oxy]-5-acetamido-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B119902.png)


![3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B119915.png)
